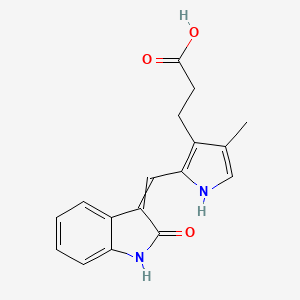

(Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-methyl-2-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDVEAXZWJIOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215543-92-3 | |

| Record name | 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215543-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrrole ring, an indoline moiety, and a propanoic acid functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, one method includes the reaction of 5-fluoroindoline-2,3-dione with methyl hydrazinecarbodithioate in methanol, followed by purification through column chromatography .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to indolinone structures. The compound has shown promise in inducing apoptosis in various cancer cell lines. A notable study demonstrated that derivatives of indolinone can non-covalently bind to DNA, exhibiting cytotoxic effects against cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | DNA intercalation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

Several case studies have been conducted to further elucidate the biological mechanisms underlying the activity of this compound:

- Study on Apoptosis Induction : A study involving MCF-7 cells showed that treatment with the compound led to increased levels of caspase activation, confirming its role in apoptosis .

- DNA Binding Studies : The interaction of the compound with DNA was characterized using fluorescence spectroscopy, revealing a strong binding affinity that correlates with its cytotoxic effects .

Scientific Research Applications

Anticancer Activity

Research indicates that (Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid exhibits promising anticancer properties. Its mechanism involves the inhibition of various kinases that are crucial for cancer cell proliferation and survival.

A study demonstrated that derivatives of indolinone, including Orantinib, showed significant cytotoxicity against various cancer cell lines by inducing apoptosis. The compound's structure allows it to interact with DNA non-covalently, which is vital for its anticancer efficacy .

Kinase Inhibition

Orantinib has been identified as a potent inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. This inhibition is critical in the treatment of cancers where PDGFR plays a role in tumor growth and metastasis. The compound's ability to selectively inhibit PDGFR makes it a candidate for targeted cancer therapies .

Case Study 1: Efficacy Against Lung Cancer

In a preclinical study, Orantinib was tested on lung cancer models. Results indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls. The study highlighted the compound's potential as part of combination therapy with existing chemotherapeutics .

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that Orantinib induces cell cycle arrest at the G1 phase in cancer cells. This effect was attributed to the downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to other propanoic acid derivatives and heterocyclic molecules. Below is a detailed analysis:

Table 1: Comparison of Key Features

*Assumed based on structural analogy to kinase-targeting indolinones.

Key Structural and Functional Differences

Core Heterocyclic System: The target compound features an indolinone-pyrrole hybrid system, which is distinct from the pyridine (Fluazifop, Haloxyfop) or imidazolinone-pyridine (Imazapic) cores of the compared herbicides . This indolinone-pyrrole scaffold is critical for interactions with biological targets like kinases, whereas pyridine/imidazolinone systems in herbicides target plant-specific enzymes (e.g., acetyl-CoA carboxylase [ACCase] or acetolactate synthase [ALS]).

Substituents and Bioactivity: The propanoic acid side chain in the target compound may enhance solubility or mimic natural substrates in enzyme-binding pockets. In contrast, Fluazifop and Haloxyfop use phenoxy-propanoic acid chains to optimize herbicidal activity and membrane permeability in plants . The trifluoromethyl and chloro groups in Haloxyfop improve lipid solubility and target affinity in weeds, whereas the target compound lacks halogen substituents .

Stereochemical Considerations :

- The (Z)-configuration of the exocyclic double bond in the target compound is absent in the compared herbicides, which generally lack stereochemical complexity. This configuration likely influences its binding specificity in biological systems .

Physicochemical Properties

- Melting Point : The target compound melts at 218.9–220.1°C , significantly higher than herbicides like Fluazifop (~50–60°C), reflecting stronger intermolecular forces (e.g., hydrogen bonding) in its crystalline structure .

- Polarity : The TLC Rf value (0.35 ) indicates moderate polarity, comparable to Imazapic but less polar than Fluazifop due to the absence of electron-withdrawing groups (e.g., trifluoromethyl) .

Research Implications and Limitations

While the herbicides in Table 1 are well-characterized agrochemicals, the target compound’s applications remain exploratory. However, evidence gaps exist regarding its exact biological targets, pharmacokinetics, and toxicity. Further studies comparing its activity with established indolinone-based drugs would clarify its therapeutic relevance.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(4-Methyl-2-((2-oxoindolin-3-ylidene)-methyl)-1H-pyrrol-3-yl)propanoic acid, and how can reaction conditions favor the Z-isomer?

- Methodological Answer : The synthesis involves multi-step condensation and cyclization. Key steps include:

- Condensation : Reflux equimolar 3-formylindole derivatives with thiazolidinone analogs in acetic acid with sodium acetate (2.5–3 hours), followed by filtration and recrystallization from acetic acid .

- Cyclization : Use diazomethane in dichloromethane at –20°C for 40–48 hours, with triethylamine as a catalyst. Purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol) minimizes E-isomer formation .

- Z-Isomer Control : Low temperatures (–20°C) and sterically hindered bases (e.g., triethylamine) favor the Z-configuration by slowing isomerization kinetics .

Q. Which spectroscopic techniques are most effective for characterizing the Z-configuration and purity of this compound?

- Methodological Answer :

- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) and confirms thioxothiazolidinone or pyrrole ring formation .

- NMR : ¹H/¹³C NMR resolves olefinic proton coupling patterns (e.g., J = 10–12 Hz for Z-alkenes) and distinguishes Z/E isomers via NOESY correlations .

- X-Ray Crystallography : Definitive confirmation of Z-configuration via single-crystal analysis, though challenging due to compound solubility .

Q. How can purification methods impact the yield and stereochemical purity of this compound?

- Methodological Answer :

- Column Chromatography : Ethyl acetate/hexane (1:4) effectively separates polar byproducts while retaining the Z-isomer .

- Recrystallization : Methanol or acetic acid recrystallization improves purity (>95%) by removing E-isomer traces .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) minimize isomerization during purification .

Q. What strategies ensure accurate assessment of isomer purity post-synthesis?

- Methodological Answer :

- HPLC with Chiral Columns : Use C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) to resolve Z/E isomers. Retention time differences ≥2 minutes confirm purity .

- TLC Monitoring : Ethyl acetate/hexane (1:3) with UV visualization at 254 nm identifies minor E-isomer impurities (<2%) .

Advanced Research Questions

Q. How can computational chemistry predict the stability and electronic properties of the Z-isomer compared to the E-isomer?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare Gibbs free energy (ΔG) between isomers. Lower ΔG for the Z-isomer indicates thermodynamic favorability .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity. Z-isomers often show narrower gaps (~3.5 eV) due to conjugation with the indole moiety .

Q. What mechanistic insights explain the regioselectivity of pyrrole-indole cyclization in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via in-situ NMR. Diazomethane preferentially attacks the indole C3 position due to electron-withdrawing effects from the oxo group .

- Isotopic Labeling : Use ¹³C-labeled acetic acid to trace carboxylate incorporation, confirming nucleophilic attack at the pyrrole β-position .

Q. How can researchers address variability in synthesis yields due to organic degradation during prolonged reactions?

- Methodological Answer :

- Temperature Control : Use jacketed reactors to maintain –20°C during diazomethane addition, reducing byproduct formation .

- Inert Atmosphere : N₂ or Ar gas prevents oxidation of sensitive intermediates (e.g., thioxothiazolidinone) .

- Time Optimization : Limit reflux to ≤3 hours to minimize thermal degradation, as seen in analogous indole-carboxylic acid syntheses .

Q. What are the limitations of current experimental designs in generalizing results for this compound’s bioactivity?

- Methodological Answer :

- Matrix Degradation : Organic degradation in aqueous matrices (e.g., 5% NaOH washes) alters solubility and bioactivity profiles. Stabilize samples with continuous cooling (4°C) .

- Sample Homogeneity : Use sonication (20 kHz, 10 minutes) to ensure uniform dispersion in bioassays, addressing aggregation noted in indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.